molecular formula C18H22N2O2 B3881194 N-[2-(aminocarbonyl)phenyl]-1-adamantanecarboxamide

N-[2-(aminocarbonyl)phenyl]-1-adamantanecarboxamide

Cat. No. B3881194
M. Wt: 298.4 g/mol
InChI Key: ZWCXVWGOYYFBCS-UHFFFAOYSA-N
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Description

“N-[2-(aminocarbonyl)phenyl]-1-adamantanecarboxamide” is an organic compound that contains an amine group (NH2), a carbonyl group (C=O), and an adamantanecarboxamide group. The “adamantane” part refers to a type of carbon skeleton that is highly symmetrical and cage-like, resembling the structure of diamond .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the adamantane structure. Adamantane is a three-dimensional, cage-like structure composed of four connected cyclohexane rings . Attached to this structure would be the phenyl group with the amine and carbonyl groups.


Chemical Reactions Analysis

Amines, such as the one in this compound, can undergo a variety of reactions, including reactions with acids to form amides, reactions with alkyl halides to form secondary and tertiary amines, and reactions with aldehydes and ketones to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules that don’t contain nitrogen, due to their ability to form hydrogen bonds .

properties

IUPAC Name

N-(2-carbamoylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c19-16(21)14-3-1-2-4-15(14)20-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXVWGOYYFBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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